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molecular formula C11H15Cl3N2O B8509957 1-(3,5-Dichloro-4-methoxyphenyl)piperazine hydrochloride

1-(3,5-Dichloro-4-methoxyphenyl)piperazine hydrochloride

Cat. No. B8509957
M. Wt: 297.6 g/mol
InChI Key: DKUDZRSHCCKWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04139621

Procedure details

A mixture of 3,5-dichloro-4-methoxyaniline (16.0g) and bis-(2-chloroethyl)amine hydrochloride (14.77g) in n-butanol (100 ml) was stirred under reflux for 48 hr. Anhydrous potassium carbonate (11.45g) was added and the resulting mixture was stirred under reflux for a further 24 hr., then filtered hot. The solid which precipitated on cooling was crystallised from ethanol-ether to give 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride (3.7g) m.p. 252°-255°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
14.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:11])[C:8]=1[O:9][CH3:10])[NH2:5].Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:6]=[C:7]([Cl:11])[C:8]=1[O:9][CH3:10] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1OC)Cl
Name
Quantity
14.77 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
11.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hr
Duration
48 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 24 hr
Duration
24 h
FILTRATION
Type
FILTRATION
Details
, then filtered hot
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was crystallised from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(C=C(C1OC)Cl)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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